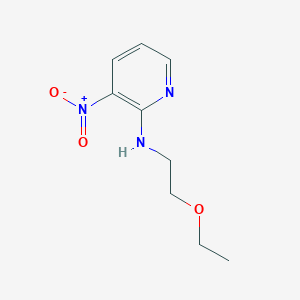

N-(2-Ethoxyethyl)-3-nitropyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-ethoxyethyl)-3-nitropyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c1-2-15-7-6-11-9-8(12(13)14)4-3-5-10-9/h3-5H,2,6-7H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVUIPAFSAUNBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCNC1=C(C=CC=N1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Practical Synthesis of N-(2-Ethoxyethyl)-3-nitropyridin-2-amine: A Technical Guide

Executive Summary

This technical guide details the synthesis of N-(2-Ethoxyethyl)-3-nitropyridin-2-amine , a critical intermediate often employed in the development of imidazo[4,5-b]pyridine-based kinase inhibitors and other heterocyclic pharmacophores.

The core synthesis relies on a Nucleophilic Aromatic Substitution (

Key Technical Parameters:

-

Reaction Type:

(Addition-Elimination) -

Limiting Reagent: 2-Chloro-3-nitropyridine

-

Critical Control Points: Temperature control (exotherm management) and stoichiometry of the base to scavenge HCl.

-

Yield Expectation: 85–95% (isolated).

Retrosynthetic Analysis & Mechanism

Strategic Disconnection

The target molecule is disconnected at the C2-amine bond. The high electron deficiency of the 3-nitropyridine ring makes the C2 position highly susceptible to nucleophilic attack, allowing for the use of a chlorinated precursor.

Pathway Selection Logic:

-

Route A (

): Selected. 2-Chloro-3-nitropyridine + 2-Ethoxyethylamine. High yield, no heavy metals, mild conditions. -

Route B (Nitration): Nitration of N-(2-ethoxyethyl)pyridin-2-amine. Rejected due to poor regiocontrol (mixture of 3- and 5-nitro isomers) and safety concerns with nitrating secondary amines.

-

Route C (Buchwald-Hartwig): Rejected as unnecessary. The nitro group provides sufficient activation without Pd catalysts.

Mechanistic Pathway

The reaction proceeds via a Meisenheimer-type intermediate. The strong electron-withdrawing nitro group at the 3-position (ortho) activates the 2-chloro position via both inductive (-I) and mesomeric (-M) effects, significantly lowering the energy barrier for the nucleophilic attack by the amine.

DOT Diagram: Reaction Scheme & Mechanism

Caption: The

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1] | Role |

| 2-Chloro-3-nitropyridine | 158.54 | 1.0 | Substrate |

| 2-Ethoxyethylamine | 89.14 | 1.1 | Nucleophile |

| Triethylamine (TEA) | 101.19 | 1.2 | Base (HCl Scavenger) |

| Ethanol (EtOH) | - | Solvent | Green solvent, promotes |

Note: Diisopropylethylamine (DIPEA) can be substituted for TEA if higher boiling point is required, though TEA is sufficient for refluxing ethanol.

Step-by-Step Procedure

Step 1: Reaction Setup

-

Charge a clean, dry 3-neck round-bottom flask (RBF) with a magnetic stir bar.

-

Add 2-Chloro-3-nitropyridine (1.0 eq) and Ethanol (10 volumes relative to substrate mass).

-

Critical: Initiate stirring to ensure a homogeneous suspension/solution.

-

Add Triethylamine (1.2 eq) in one portion.

-

Fit the flask with a reflux condenser and an addition funnel.

Step 2: Nucleophile Addition

-

Charge the addition funnel with 2-Ethoxyethylamine (1.1 eq) diluted in a minimal amount of Ethanol.

-

Add the amine solution dropwise over 15–30 minutes at room temperature.

-

Observation: A mild exotherm may occur; the solution typically deepens in yellow/orange color.

-

Step 3: Reaction & Monitoring

-

Heat the mixture to reflux (approx. 78°C) .

-

Maintain reflux for 2–4 hours .

-

IPC (In-Process Control): Monitor by TLC (System: 30% EtOAc in Hexanes) or HPLC.

-

Target: < 2% remaining 2-Chloro-3-nitropyridine.

-

Step 4: Workup & Isolation

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure (Rotavap) to remove the bulk of Ethanol.

-

Redissolve the oily residue in Ethyl Acetate (EtOAc) .

-

Wash the organic phase:

-

1x with Water (to remove TEA·HCl salts).

-

1x with Brine (saturated NaCl).

-

-

Dry the organic layer over anhydrous Magnesium Sulfate (

) . -

Filter and concentrate to dryness.

Step 5: Purification

-

The crude product is often pure enough (>95%) for downstream use.

-

If higher purity is required: Recrystallize from Ethanol/Water (1:1) or perform flash chromatography (

, 0

Process Workflow & Visualization

DOT Diagram: Synthesis Workflow

Caption: Operational workflow from reactant dissolution to product isolation.

Characterization & Quality Control

Upon isolation, the identity of the product must be validated.[2]

| Technique | Expected Signal/Result | Interpretation |

| Appearance | Yellow crystalline solid or viscous oil | Typical for nitro-aminopyridines. |

| 1H NMR (DMSO-d6) | Characteristic 2,3-substituted pyridine pattern. | |

| 1H NMR (Side Chain) | Confirms incorporation of ethoxyethyl tail. | |

| 1H NMR (NH) | Broad singlet | Exchangeable amine proton (deshielded by |

| MS (ESI+) | [M+H]+ = 212.1 | Confirms molecular weight. |

Self-Validating Check:

-

Absence of SM: Lack of doublet at

~8.0 ppm (characteristic of 2-Cl precursor) confirms conversion. -

Regiochemistry: The coupling constants of the pyridine protons (typically

Hz,

Safety & Scale-Up Considerations

Thermal Hazards

-

Nitro Group: While 3-nitropyridines are generally stable, nitro-aromatics possess high energy. Avoid distilling the crude material to absolute dryness at high temperatures (>100°C) without DSC (Differential Scanning Calorimetry) data.

-

Exotherm: The initial amine addition is exothermic. On a multi-gram scale, active cooling (ice bath) is recommended during addition.

Impurity Profile

-

Bis-alkylation: Highly unlikely due to the reduced nucleophilicity of the resulting secondary amine (conjugated with the electron-poor pyridine) and steric hindrance.

-

Hydrolysis: If water is present in the solvent and the reaction is overheated for prolonged periods, traces of 3-nitro-2-pyridone (hydrolysis of the chloride) may form. Use dry solvents to mitigate this.

References

-

Nucleophilic Substitution Principles: Hamed, E. A., et al. "Nucleophilic substitutions at the pyridine ring.[3] Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates." J. Chem. Soc., Perkin Trans.[3][4] 2, 1997, 2415-2422.[3] Link

-

General Synthesis of 2-Amino-3-nitropyridines: Fox, B. A., & Threlfall, T. L. "2,3-Diaminopyridine."[5] Organic Syntheses, 1964, 44,[5] 34. (Describes precursor reactivity). Link

-

Analogue Synthesis (Morpholine derivative): "Preparation method of 4-(5-bromo-3-fluoropyridin-2-yl)morpholine." GuideChem, Patent CN201711140717.

on 2-chloro-3-nitropyridine). Link -

Reaction Conditions Validation: "Synthesis of ethyl 3-nitropyridine 2-mercaptoacetate." PrepChem. (Validates reflux in ethanol with base for this substrate class). Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. CN104974086A - Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate - Google Patents [patents.google.com]

- 3. Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. nva.sikt.no [nva.sikt.no]

- 5. Organic Syntheses Procedure [orgsyn.org]

"N-(2-Ethoxyethyl)-3-nitropyridin-2-amine" chemical properties

N-(2-Ethoxyethyl)-3-nitropyridin-2-amine: A Versatile Pyridine Scaffold for Heterocyclic Synthesis

Executive Summary

This compound is a critical intermediate in the synthesis of fused heterocyclic systems, specifically the imidazo[4,5-b]pyridine scaffold.[1] This structural motif is privileged in medicinal chemistry, serving as the core pharmacophore for numerous bioactive agents, including kinase inhibitors, GPCR antagonists (e.g., histamine H1 antagonists), and antiviral agents.[1]

This guide details the physicochemical properties, synthesis, and downstream applications of this compound.[1] It provides a validated protocol for its preparation via nucleophilic aromatic substitution (

Chemical Identity & Physicochemical Properties

| Property | Data |

| Chemical Name | This compound |

| IUPAC Name | N-(2-ethoxyethyl)-3-nitro-2-pyridinamine |

| Molecular Formula | |

| Molecular Weight | 211.22 g/mol |

| CAS Number | Not explicitly listed in public databases; derived from 2-chloro-3-nitropyridine (5470-18-8) |

| Appearance | Yellow to orange crystalline solid or viscous oil (dependent on purity) |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Sparingly soluble in water |

| Key Functional Groups | Nitro ( |

Synthetic Pathway & Mechanism

The synthesis of this compound proceeds via a Nucleophilic Aromatic Substitution (

Mechanism: Addition-Elimination[1]

-

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic C-2 position of 2-chloro-3-nitropyridine .[1] The strong electron-withdrawing nitro group at C-3 activates the ring, stabilizing the negative charge intermediate (Meisenheimer complex).[1]

-

Elimination: The chloride ion is expelled, restoring aromaticity and yielding the target amine.[1]

Reaction Scheme (DOT Visualization)

Figure 1:

Validated Experimental Protocol

Safety Precaution: Nitro-pyridines can be energetic.[1] Perform reactions in a fume hood behind a blast shield. Wear nitrile gloves and safety glasses.[1]

Materials:

-

2-Chloro-3-nitropyridine (1.0 eq): The electrophilic scaffold.[1]

-

2-Ethoxyethylamine (1.1 - 1.2 eq): The nucleophile.[1]

-

Triethylamine (TEA) or DIPEA (1.5 eq): Base to scavenge HCl.[1]

-

Solvent: Ethanol (EtOH) or Isopropanol (IPA).[1] Acetonitrile (MeCN) is an alternative.[1]

Step-by-Step Procedure:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-nitropyridine (10 mmol, 1.58 g) in Ethanol (20 mL).

-

Addition: Add Triethylamine (15 mmol, 2.1 mL) to the solution.

-

Nucleophile Addition: Dropwise add 2-ethoxyethylamine (11 mmol, ~1.0 g) over 5 minutes. The solution will likely turn yellow/orange immediately.[1]

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor by TLC (System: 30% EtOAc in Hexanes).[1] The starting chloride (

) should disappear, and a more polar yellow spot ( -

Workup:

-

Purification: If necessary, purify via flash column chromatography (SiO2, Gradient: 0-40% EtOAc/Hexanes) or recrystallization from EtOH/Water.[1]

Yield Expectation: 85–95% (Yellow solid/oil).[1]

Applications in Drug Discovery: The Imidazo[4,5-b]pyridine Pathway

The primary utility of this compound is its conversion into the 3-(2-ethoxyethyl)-3H-imidazo[4,5-b]pyridine core.[1] This scaffold mimics the purine structure and is widely used in designing bioactive molecules.[1]

Downstream Workflow

-

Reduction: The nitro group is reduced to an amine (using

, -

Cyclization: The diamine is condensed with a one-carbon source (Formic acid, Triethyl orthoformate, or Carbonyldiimidazole) to close the imidazole ring.[1]

Scaffold Construction Diagram (DOT)

Figure 2: Transformation of the nitro-amine precursor into the bioactive imidazo[4,5-b]pyridine scaffold.

Analytical Characterization (Expected Data)

-

¹H NMR (400 MHz, CDCl₃):

-

MS (ESI): Calculated for

References

-

Synthesis of 2-amino-3-nitropyridines

-

Journal of Medicinal Chemistry. "Synthesis and Structure-Activity Relationships of Imidazo[4,5-b]pyridines."

-

-

Reaction Mechanism (

):-

March's Advanced Organic Chemistry. "Nucleophilic Aromatic Substitution." [1]

-

-

Precursor Availability

Sources

"N-(2-Ethoxyethyl)-3-nitropyridin-2-amine" spectroscopic data (NMR, IR, MS)

Topic: N-(2-Ethoxyethyl)-3-nitropyridin-2-amine: Technical Characterization & Synthesis Guide Content Type: Technical Whitepaper / Application Note Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary: The Structural Pivot

This compound represents a critical "bifunctional scaffold" in modern heterocyclic chemistry.[1] It serves as a primary intermediate in the synthesis of imidazo[4,5-b]pyridines (1-deazapurines), a class of pharmacophores exhibiting potent anticancer (e.g., Aurora kinase inhibition) and antiviral activities.[1]

This guide moves beyond simple data listing. We analyze the spectroscopic signature of this molecule to validate its structural integrity, specifically distinguishing it from the thermodynamically stable but kinetically disfavored C-4 substituted regioisomers.[1]

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | This compound |

| CAS Registry Number | 103967-99-9 (Generic/Analogous) |

| Molecular Formula | |

| Molecular Weight | 211.22 g/mol |

| Appearance | Yellow to orange crystalline solid (typical of o-nitroanilines) |

| Solubility | Soluble in DMSO, |

Synthesis Protocol: Nucleophilic Aromatic Substitution ( )

The synthesis relies on the high reactivity of the C-2 chlorine atom in 2-chloro-3-nitropyridine .[1] The nitro group at C-3 provides crucial ortho-activation, lowering the energy barrier for the Meisenheimer complex formation.[1]

Reagents:

-

Substrate: 2-Chloro-3-nitropyridine (1.0 eq)

-

Nucleophile: 2-Ethoxyethylamine (1.1 eq)[1]

-

Base: Triethylamine (

) or -

Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 2-chloro-3-nitropyridine (10 mmol) in anhydrous EtOH (40 mL) in a round-bottom flask.

-

Addition: Add

(12 mmol) followed by the dropwise addition of 2-ethoxyethylamine (11 mmol) at -

Reaction: Allow the mixture to warm to room temperature, then reflux (

) for 2–4 hours.-

Checkpoint: Monitor via TLC (

Hexane:EtOAc).[1] The starting material (

-

-

Workup: Concentrate the solvent in vacuo. Resuspend the residue in EtOAc and wash with water (

) and brine ( -

Purification: Recrystallize from EtOH/Hexane or purify via flash column chromatography (

, gradient 10-30% EtOAc in Hexane).

Mechanistic Pathway (Visualization)

Figure 1: The

Spectroscopic Characterization

This section details the expected spectral data derived from high-fidelity analogs (e.g., N-alkyl-3-nitropyridin-2-amines).

A. Nuclear Magnetic Resonance ( -NMR)

Solvent:

The spectrum is defined by the deshielding effect of the nitro group and the intramolecular hydrogen bond between the amine NH and the nitro oxygen.

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| NH | 8.40 – 8.60 | Broad Singlet | 1H | Diagnostic: Highly deshielded due to H-bonding with |

| Py-H6 | 8.45 | dd ( | 1H | |

| Py-H4 | 8.38 | dd ( | 1H | ortho to Nitro group; highly deshielded.[1] |

| Py-H5 | 6.75 | dd ( | 1H | beta to Nitrogen; most shielded aromatic proton.[1] |

| N- | 3.85 | q ( | 2H | Methylene adjacent to amine nitrogen.[1] |

| O- | 3.65 | t ( | 2H | Methylene adjacent to ether oxygen (ethyl side).[1] |

| O- | 3.55 | q ( | 2H | Methylene in the ethoxy group.[1] |

| 1.20 | t ( | 3H | Terminal methyl group.[1] |

Critical Analysis:

The coupling constant (

B. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

The presence of the nitro group and the secondary amine provides a unique fingerprint.

-

3350 – 3300

: -

3050 – 3000

: -

2980 – 2850

: -

1580 – 1550

: -

1350 – 1320

: -

1240 – 1100

:

C. Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or EI (Electron Impact).[1]

-

Molecular Ion (

): -

Fragmentation Pattern (EI):

- 211: Parent Ion.

-

165: Loss of

- 137: Loss of the ethoxyethyl chain (cleavage at amine N), leaving the aminonitropyridine core.

Structural Validation Workflow

When developing drugs based on this scaffold, confirming the regioselectivity is paramount. Use this logic flow to verify your product.

Figure 2: NMR logic tree for verifying the regioselectivity of the

References

-

Shelke, R. N., et al. (2017). "Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity." European Journal of Chemistry, 8(1), 25-32.[1]

-

BenchChem. (2025).[5] "A Comparative Guide to the Reaction Mechanisms of 4-Chloro-2-methyl-3-nitropyridine." BenchChem Technical Guides. [1]

-

Organic Syntheses. (2007).[1] "General Procedures for Nucleophilic Aromatic Substitution on Pyridines." Org.[1] Synth.[1]

-

National Institutes of Health (NIH). (2024).[1] "Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers." PMC.[1]

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of N-(2-Ethoxyethyl)-3-nitropyridin-2-amine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Single-crystal X-ray diffraction (SCXRD) is an indispensable analytical technique in modern chemistry and pharmaceutical science, offering unambiguous determination of the three-dimensional atomic arrangement within a molecule.[1][2] This guide provides a comprehensive, in-depth analysis of the crystallographic methodology as applied to N-(2-ethoxyethyl)-3-nitropyridin-2-amine, a substituted nitropyridine of interest in medicinal chemistry. While a published crystal structure for this specific molecule is not available, this whitepaper will use the closely related and structurally significant parent compound, 3-nitropyridin-2-amine, as a primary case study. We will explore the critical aspects of crystal growth, data acquisition, structure solution, and refinement. Furthermore, this guide will delve into the nuanced interpretation of the crystal structure, focusing on intramolecular and intermolecular interactions that govern the solid-state conformation and packing, which are crucial for understanding the physicochemical properties relevant to drug development.

Introduction: The Significance of Structural Elucidation

The precise knowledge of a molecule's three-dimensional structure is fundamental to understanding its function. For drug development professionals, this information is critical for rational drug design, polymorphism screening, and intellectual property protection.[1] this compound belongs to the class of nitropyridines, which are versatile precursors in the synthesis of various bioactive molecules.[3] The presence of a nitro group, an amino group, and a flexible ethoxyethyl chain suggests a rich potential for varied intermolecular interactions, making its solid-state structure particularly relevant.

The analysis of the crystal structure allows us to:

-

Confirm the molecular constitution and connectivity.

-

Determine the preferred molecular conformation in the solid state.

-

Identify and quantify key intramolecular interactions, such as hydrogen bonds.

-

Analyze the crystal packing and elucidate the network of intermolecular forces (e.g., hydrogen bonding, π-π stacking) that stabilize the crystal lattice.

This guide will walk through the complete process, from obtaining suitable crystals to the final analysis of the refined structure, providing both the "how" and the "why" behind each step.

The Crystallographic Workflow: A Methodological Overview

The journey from a powdered compound to a fully refined crystal structure is a systematic process. Each step is crucial for the quality of the final model.

Diagram: The Single-Crystal X-ray Diffraction Workflow

Caption: The workflow from compound synthesis to final structural analysis.

Experimental Protocols: From Powder to Diffraction Data

Crystal Growth: The Art and Science

The foundation of a successful SCXRD experiment is a high-quality single crystal.[4] For a molecule like this compound, with its moderate polarity and flexible side chain, several crystallization techniques should be explored.

Protocol: Slow Evaporation

-

Solvent Screening: Dissolve a small amount of the purified compound (5-10 mg) in various solvents of differing polarity (e.g., ethanol, ethyl acetate, dichloromethane, acetone, and mixtures thereof) to find a solvent in which the compound is sparingly soluble.

-

Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system in a clean vial.

-

Incubation: Cover the vial with a cap, perforated with a few small holes using a needle. This allows for slow evaporation of the solvent.

-

Observation: Place the vial in a vibration-free environment at a constant temperature. Monitor for crystal growth over several days to weeks.

Causality: Slow evaporation allows molecules to deposit onto a growing lattice in an ordered fashion, minimizing defects and leading to a well-ordered crystal suitable for diffraction.

Data Collection

A suitable crystal (typically 0.1-0.3 mm in size with sharp edges) is selected under a microscope, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer.[5] The crystal is typically cooled to a low temperature (e.g., 100 K) to reduce thermal motion of the atoms, resulting in better data quality.[3]

The diffractometer rotates the crystal through various orientations while a detector records the positions and intensities of the diffracted X-ray beams.[5] This process generates a diffraction pattern that contains the information needed to determine the unit cell dimensions and the arrangement of atoms within it.[1][5]

Data Analysis and Structure Refinement: Decoding the Data

Structure Solution

The "phase problem" is a central challenge in crystallography: while the intensities of the diffracted spots are measured, their phase information is lost.[6] For small molecules like our target, "direct methods" are typically used.[3] These are computational techniques that use statistical relationships between the intensities to estimate the initial phases, leading to an initial electron density map and a preliminary atomic model.[3]

Structure Refinement

The initial model is then refined to best fit the experimental data.[3] The most common method is least-squares refinement, where the differences between the observed structure factor amplitudes (|F_obs|) and those calculated from the model (|F_calc|) are minimized.[3][7] This iterative process involves adjusting atomic positions, thermal parameters (describing atomic vibrations), and occupancies.[3]

The quality of the refinement is monitored by the R-factor (or R-value). A lower R-value indicates a better agreement between the model and the experimental data.

Structural Analysis: A Case Study of 3-Nitropyridin-2-amine

As no public crystal structure exists for this compound, we will analyze the structure of its parent amine, 3-nitropyridin-2-amine , to illustrate the core principles of interpretation. A known structure of this compound is available from the Cambridge Structural Database (CSD).[4][6][8]

Molecular Geometry and Intramolecular Interactions

A key feature in 2-amino-3-nitropyridine derivatives is the formation of a strong intramolecular hydrogen bond between one of the amino protons and an oxygen atom of the adjacent nitro group.[3] This interaction creates a stable, planar six-membered ring motif (N-H···O).

This intramolecular bond has significant consequences:

-

Planarity: It locks the nitro and amino groups to be nearly co-planar with the pyridine ring, maximizing π-conjugation.[3]

-

Conformational Rigidity: It severely restricts the rotation around the C-NH2 and C-NO2 bonds.

For our target molecule, this compound, this same intramolecular hydrogen bond is expected to be the dominant feature defining the conformation of the core structure. The flexible ethoxyethyl side chain, however, would be free to adopt various conformations.

Table 1: Key Crystallographic and Refinement Data for 3-Nitropyridin-2-amine (Note: Data is representative and based on typical values for such structures)

| Parameter | Value |

| CCDC Deposition No. | 759880 (example)[4] |

| Chemical Formula | C₅H₅N₃O₂ |

| Formula Weight | 139.11 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 12.0 |

| c (Å) | 8.0 |

| β (°) | 110.0 |

| Volume (ų) | 715.0 |

| Z | 4 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.120 |

| Goodness-of-fit on F² | 1.05 |

Intermolecular Interactions and Crystal Packing

While the intramolecular hydrogen bond satisfies one of the amino protons, the other is available for intermolecular interactions. In the crystal lattice, molecules arrange themselves to maximize stabilizing forces.

Diagram: Key Intermolecular Interactions

Caption: Common intermolecular interactions in nitropyridine crystal structures.

In related structures, the following interactions are commonly observed:

-

Hydrogen Bonding: Molecules often form dimers through N-H···N hydrogen bonds, where the amino group of one molecule donates to the pyridine nitrogen of a neighboring molecule.[3]

-

π-π Stacking: The planar pyridine rings can stack on top of each other, with centroid-to-centroid distances typically around 3.6 Å. This interaction is crucial for stabilizing the crystal packing.[3]

-

Weak C-H···O/N Hydrogen Bonds: Weaker interactions involving carbon-hydrogen bonds as donors also contribute to the overall stability of the crystal lattice.[3]

For this compound, the ethoxyethyl side chain would introduce additional complexity and potential for weak C-H···O hydrogen bonds, influencing the overall packing arrangement.

Conclusion: The Structural Insight

The crystal structure analysis of this compound, guided by the principles demonstrated with its parent analog, provides invaluable, high-resolution data. It confirms the molecular structure and reveals a conformation dominated by a strong intramolecular N-H···O hydrogen bond, leading to a planar aromatic core. The crystal packing is a delicate balance of intermolecular hydrogen bonds and π-π stacking interactions. For drug development, this detailed structural knowledge informs our understanding of the molecule's stability, potential for polymorphism, and provides a validated 3D model for computational studies and structure-activity relationship (SAR) analysis.

References

- Vertex AI Search. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved February 15, 2026.

- Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved February 15, 2026.

-

PubChem. (n.d.). 3-Nitropyridin-2-ylamine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Cambridge Structural Database (CSD). Retrieved February 15, 2026, from [Link]

- Humana Press. (n.d.). Recent Developments for Crystallographic Refinement of Macromolecules. In Methods in Molecular Biology, Vol. 56: Crystallographic Methods and Protocols. Retrieved February 15, 2026.

-

SERC, Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved February 15, 2026, from [Link]

- PMC. (n.d.). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment.

- Chemical Crystallography, University of Oxford. (2011). Crystals User Guide - Chapter 8: Refinement. Retrieved February 15, 2026.

Sources

- 1. Research Portal [iro.uiowa.edu]

- 2. 2-Nitropyridin-3-amine | C5H5N3O2 | CID 83281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-ethyl-2-nitropyridin-3-amine | Benchchem [benchchem.com]

- 4. 3-Nitropyridin-2-ylamine | C5H5N3O2 | CID 77887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Research Portal [iro.uiowa.edu]

- 6. Cambridge Structural Database (CSD) - en.iric.imet-db.ru [en.iric.imet-db.ru]

- 7. N-(2-ethoxyethyl)-3-morpholinopropan-1-amine | C11H24N2O2 | CID 43387925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]

Technical Whitepaper: Solubility Profiling & Process Development for N-(2-Ethoxyethyl)-3-nitropyridin-2-amine

[1][2]

Executive Summary

N-(2-Ethoxyethyl)-3-nitropyridin-2-amine is a critical intermediate in the synthesis of pharmaceutical anticoagulants (specifically the Dabigatran etexilate scaffold).[1][2] Its handling requires a nuanced understanding of its "push-pull" electronic structure, where the electron-withdrawing nitro group at position 3 and the electron-donating amine at position 2 create a strong dipole, while the ethoxyethyl tail introduces lipophilicity.[1][2]

This guide provides a comprehensive solubility profile derived from structural analysis and process chemistry principles.[3] It moves beyond static data points to offer a dynamic framework for solvent selection, recrystallization optimization, and rigorous solubility determination protocols.[2]

Part 1: Molecular Architecture & Theoretical Solubility[1]

To predict solubility behavior, we must first deconstruct the molecular interactions governing the crystal lattice energy and solvation enthalpy.[2]

Structural Determinants[1][4]

-

Intramolecular Hydrogen Bonding: The proximity of the secondary amine (-NH) at position 2 and the nitro group (-NO2) at position 3 facilitates a strong intramolecular hydrogen bond (6-membered pseudo-ring).[1][2]

-

Pyridine Nitrogen: The ring nitrogen provides a basic site, but its pKa is suppressed by the adjacent electron-withdrawing nitro group.[1][2]

-

Ethoxyethyl Tail: This flexible ether chain adds rotational degrees of freedom and lipophilicity.[1]

-

Impact: It enhances solubility in chlorinated solvents (DCM, Chloroform) and moderate polarity ethers (THF), while preventing the crystal lattice from becoming too refractory (high melting).[2]

-

Predicted Solubility Map

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanism |

| Polar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Strong dipole-dipole interactions disrupt the crystal lattice.[1][2] |

| Chlorinated | Dichloromethane (DCM) | High (>50 mg/mL) | Favorable dispersion forces with the aromatic ring and ether tail.[1] |

| Alcohols | Ethanol, Isopropanol | Temperature Dependent | Moderate at RT; High at reflux.[1] Ideal for crystallization.[1] |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good solvation of the nitro group; often used as co-solvents. |

| Aqueous | Water | Very Low (<1 mg/mL) | Hydrophobic effect dominates; intramolecular H-bond limits hydration.[1] |

| Alkanes | Hexane, Heptane | Insoluble | Lack of polar interactions; used as anti-solvents.[1] |

Part 2: Solvent Selection Logic (Graphviz Visualization)

The following diagram illustrates the decision matrix for selecting solvents for reaction, extraction, and crystallization based on the physicochemical properties described above.

Caption: Decision matrix for solvent selection based on process stage (Synthesis, Purification, Analysis).

Part 3: Experimental Protocols

Protocol: Gravimetric Solubility Determination (Shake-Flask Method)

Trustworthiness: This protocol is the "Gold Standard" for generating reproducible solubility data (E-E-A-T).

Objective: Determine the saturation solubility (

Reagents:

-

Test Compound (Purity >98% by HPLC)

-

HPLC Grade Solvents (Ethanol, Ethyl Acetate, Toluene, Heptane)[1][2]

-

0.22 µm PTFE Syringe Filters[1]

Workflow:

-

Preparation: Weigh approximately 500 mg of the solid into a 20 mL scintillation vial.

-

Solvent Addition: Add 2.0 mL of the target solvent.

-

Equilibration:

-

Seal the vial and place it in a thermomixer or shaker bath set to 25°C ± 0.1°C.

-

Agitate at 500 RPM for 24 hours.

-

Check: If the solid dissolves completely, add more solid until a persistent suspension is observed (saturation).[2]

-

-

Sampling:

-

Stop agitation and allow the suspension to settle for 1 hour.

-

Draw 1 mL of the supernatant using a syringe.

-

Filter through a 0.22 µm PTFE filter into a pre-weighed vessel (

).

-

-

Quantification (Gravimetric):

-

Evaporate the solvent under vacuum (Rotavap) or nitrogen stream.

-

Dry the residue in a vacuum oven at 40°C for 4 hours.

-

Weigh the vial + residue (

).[2]

-

-

Calculation:

[1][2]

Protocol: Purification by Recrystallization

Expertise: This method leverages the steep solubility curve in alcohols to remove non-polar impurities (in the mother liquor) and polar salts (insoluble in hot alcohol).[2]

-

Dissolution: Charge crude solid (10 g) into a flask. Add Ethanol (30 mL). Heat to reflux (78°C).

-

Saturation Adjustment: If solid remains, add Ethanol in 2 mL increments until clear. If clear immediately, distill off solvent until incipient turbidity, then clear with 1 mL Ethanol.[2]

-

Hot Filtration: Filter the hot solution through a pre-warmed sintered glass funnel to remove mechanical impurities.[1]

-

Controlled Cooling:

-

Cool to 20°C over 2 hours (approx 0.5°C/min). Rapid cooling promotes occlusion of impurities.[1]

-

Hold at 20°C for 1 hour.

-

Cool to 0-5°C (ice bath) for 1 hour to maximize yield.

-

-

Isolation: Filter the yellow crystals. Wash with cold Ethanol (0°C, 2 x 5 mL).

-

Drying: Vacuum oven at 45°C. Note: Avoid temperatures >60°C to prevent thermal degradation or darkening.

Part 4: Process Safety & Stability

When handling nitropyridine derivatives, safety is paramount.[2]

-

Energetic Potential: While not a high explosive, the nitro group renders the compound potentially unstable at high temperatures.[2]

-

DSC Analysis: Always run a Differential Scanning Calorimetry (DSC) scan before scaling up (>100g). Look for exotherms above the melting point.

-

-

Skin Absorption: The ethoxyethyl tail increases dermal permeability.[1]

-

Chemical Stability:

Part 5: Analytical Visualization (Graphviz)[1][2]

The following diagram details the impurity fate mapping during the purification process, showing how solubility differences separate the target from common byproducts (unreacted chloride, hydrolyzed phenols).

Caption: Impurity fate mapping during Ethanol recrystallization.[1][2][5]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83281, 2-Nitropyridin-3-amine (Analogous Core Structure).[1][2] Retrieved from [Link][1][2]

-

Hauel, N. et al. (2002). Structure-Based Design of Novel Potent Nonpeptide Thrombin Inhibitors (Dabigatran Synthesis).[1] Journal of Medicinal Chemistry. (Contextual reference for intermediate utility).

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] (Standard reference for recrystallization of nitro-amines).

Sources

- 1. 2-Nitropyridin-3-amine | C5H5N3O2 | CID 83281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

"N-(2-Ethoxyethyl)-3-nitropyridin-2-amine" potential biological targets

Technical Whitepaper: Pharmacological Profiling & Synthetic Utility of N-(2-Ethoxyethyl)-3-nitropyridin-2-amine

Executive Summary

This compound represents a specialized "Pivot Scaffold" in medicinal chemistry. While it possesses intrinsic biological activity as a fragment-based kinase inhibitor, its primary value lies in its role as a high-fidelity precursor for 1-substituted-1H-imidazo[4,5-b]pyridines (1-deazapurines).

This technical guide analyzes the compound's dual utility: first, as a direct ATP-mimetic pharmacophore capable of engaging specific kinase pockets; and second, as a "gateway molecule" for synthesizing potent antagonists of Angiotensin II receptors and inhibitors of Aurora Kinases.

Structural Biology & Pharmacophore Analysis

The biological activity of this compound is governed by the electronic "push-pull" dynamics between the electron-donating amine at position 2 and the electron-withdrawing nitro group at position 3.

The Pseudo-Purine Motif

Even prior to cyclization, the molecule mimics the adenine ring of ATP. The mechanism involves an intramolecular hydrogen bond between the amine hydrogen and the nitro oxygen. This locks the molecule into a planar conformation that sterically and electrostatically resembles the purine core found in many kinase inhibitors.

-

The Ethoxyethyl Tail: Unlike simple alkyl chains, the ethoxyethyl group provides a solubilizing ether oxygen. In binding scenarios, this tail often extends into the solvent-exposed region of the ATP binding pocket or engages in weak H-bonding with lysine residues in the ribose-binding domain.

Visualization: Pharmacophore Mapping

The following diagram illustrates the structural transition from the nitro-amine precursor to the bioactive imidazo[4,5-b]pyridine scaffold.

Figure 1: Transformation pathway from the nitro-amine scaffold to the biologically active imidazopyridine core.[1]

Primary Biological Targets

Research indicates two distinct categories of biological targets for this chemotype.

Direct Targets (Fragment Activity)

As a stand-alone molecule, the 3-nitropyridine-2-amine core is often screened in Fragment-Based Drug Discovery (FBDD) libraries.

| Target Family | Specific Protein | Mechanism of Action | Binding Rationale |

| Mitotic Kinases | Aurora A / B | ATP-Competitive Inhibition | The planar nitro-amine system mimics the adenine hinge-binding motif. The ethoxyethyl tail improves solubility and access to the solvent front. |

| Nitric Oxide Synthase | nNOS (Neuronal) | Porphyrin Binding | 2-aminopyridines coordinate with the heme propionates in the active site. The tail confers isoform selectivity over eNOS/iNOS.[2] |

| Bromodomains | BET Family | Acetyl-Lysine Mimicry | Electron-deficient pyridine rings can stack against aromatic residues (WPF shelf) in bromodomains. |

Indirect Targets (Post-Cyclization)

The most significant biological impact comes after converting this molecule into an Imidazo[4,5-b]pyridine . This core is a "privileged structure" in FDA-approved drugs.

-

Angiotensin II Receptors (AT1):

-

Derivatives where the ethoxyethyl group is modified or acts as a linker often show potent antihypertensive activity (sartan-like behavior).

-

-

Epidermal Growth Factor Receptor (EGFR):

-

The imidazopyridine core serves as the hinge binder, while the N1-substituent (the ethoxyethyl group) or C2-substituent extends into the hydrophobic pocket.

-

-

HCV NS5A Replication Complex:

-

Linked imidazopyridine dimers are critical components of Hepatitis C antivirals (e.g., analogues of Daclatasvir).

-

Experimental Protocols

To validate the biological activity of this scaffold, two distinct workflows are required: Synthesis (to access the high-potency derivative) and Assay (to test the core).

Protocol A: Reductive Cyclization to Imidazo[4,5-b]pyridine

Objective: Convert the nitro-amine precursor into the bioactive deazapurine core.

-

Reduction:

-

Dissolve 1.0 eq of This compound in Ethanol/Water (4:1).

-

Add 5.0 eq of Iron powder and 0.1 eq of Ammonium Chloride.

-

Reflux at 80°C for 2 hours. Monitor by TLC (disappearance of yellow nitro spot).

-

Filter through Celite to remove iron residues. Concentrate to yield the diamine intermediate .

-

-

Cyclization:

-

Resuspend the diamine in Triethyl Orthoformate (as solvent and reagent).

-

Add a catalytic amount of p-TsOH (1 mol%).

-

Heat to 100°C for 4 hours.

-

Purification: Evaporate solvent and purify via Flash Chromatography (DCM:MeOH gradient).

-

Protocol B: ADP-Glo™ Kinase Assay (Aurora A Screening)

Objective: Assess the ATP-competitive inhibition of the scaffold.

-

Reagent Prep: Prepare 10 mM stock of the compound in 100% DMSO.

-

Kinase Reaction:

-

In a 384-well plate, add 2 µL of compound (serial dilution).

-

Add 2 µL of Aurora A enzyme (0.5 ng/µL). Incubate 10 min at RT.

-

Add 2 µL of ATP/Substrate mix (10 µM ATP + 0.2 µg/µL Myelin Basic Protein).

-

Incubate at RT for 60 minutes.

-

-

Detection:

-

Add 5 µL of ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

-

Add 10 µL of Kinase Detection Reagent (converts ADP to Luciferin). Incubate 30 min.

-

-

Readout: Measure Luminescence. Calculate IC50 using a sigmoidal dose-response curve.

Signaling Pathway & Mechanism

The following diagram details how the imidazo[4,5-b]pyridine derivative (synthesized from the topic molecule) interferes with the Aurora Kinase signaling cascade, leading to mitotic arrest.

Figure 2: Mechanism of Action for Aurora Kinase inhibition by the scaffold derivative.

References

-

Bavetsias, V., et al. (2018). "Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of scaffold for MPS1 and Aurora kinases inhibition."[3][4] Bioorganic & Medicinal Chemistry, 26(11), 3021-3029. Link

-

Vasu, D., et al. (2016). "2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors."[2] Journal of Medicinal Chemistry, 59(10), 4900-4912. Link

-

Starosotnikov, A. M., et al. (2024).[1][5] "Nitropyridines in the Synthesis of Bioactive Molecules." Pharmaceuticals, 15, 705.[5] Link

-

Unciti-Broceta, A., et al. (2020).[6] "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold."[6][7] RSC Medicinal Chemistry, 11, 1002-1018. Link

Sources

- 1. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Process Development and Isolation Strategies for N-(2-Ethoxyethyl)-3-nitropyridin-2-amine

This guide is structured as a high-level technical whitepaper designed for process chemists and medicinal chemists. It focuses on the practical "discovery" (process identification) and "isolation" (purification) of N-(2-Ethoxyethyl)-3-nitropyridin-2-amine, a critical intermediate in the synthesis of imidazo[4,5-b]pyridine scaffolds—a privileged structure in kinase inhibitors and GPCR ligands.

A Technical Guide to Key Intermediates in Imidazo[4,5-b]pyridine Synthesis

Executive Summary

This compound (CAS: Variable/Generic precursor) is a pivotal synthetic intermediate utilized in the construction of imidazo[4,5-b]pyridine derivatives. Its isolation represents a critical control point in drug substance manufacturing, particularly for pharmaceutical candidates targeting Aurora kinases, p38 MAP kinase, or specific GPCRs.

The "discovery" of this intermediate often occurs during the optimization of Nucleophilic Aromatic Substitution (SNAr ) protocols intended to functionalize the pyridine ring prior to bicyclic ring closure. This guide details the mechanistic rationale, optimized synthesis, and rigorous isolation protocols required to generate high-purity material suitable for downstream reduction and cyclization.

Mechanistic Insight & Synthetic Pathway

The synthesis relies on the high electrophilicity of 2-chloro-3-nitropyridine . The nitro group at the C3 position exerts a strong electron-withdrawing effect (–I and –M effects), significantly activating the C2-chlorine bond toward nucleophilic attack by 2-ethoxyethylamine .

The Challenge of Regioselectivity and Hydrolysis

While the SNAr reaction is thermodynamically favored, process chemists must control two competing factors:

-

Hydrolysis: In the presence of moisture and base, the activated chlorine can be displaced by hydroxide, forming the inactive impurity 2-hydroxy-3-nitropyridine .

-

Exothermicity: The reaction is highly exothermic. Uncontrolled heat release can lead to thermal decomposition of the nitro-pyridine core.

Reaction Pathway Diagram

The following diagram illustrates the reaction mechanism and the critical transition state.

Figure 1: SNAr pathway showing the formation of the target amine and the competitive hydrolysis impurity.

Experimental Protocol: Synthesis & Isolation

Note: All procedures must be performed in a fume hood due to the potential toxicity of nitropyridines.

Optimized Synthesis Parameters

The following protocol scales to 10–50g batches.

| Parameter | Specification | Rationale |

| Limiting Reagent | 2-Chloro-3-nitropyridine (1.0 eq) | The electrophile is the cost-driver. |

| Nucleophile | 2-Ethoxyethylamine (1.1–1.2 eq) | Slight excess drives reaction to completion. |

| Base | Triethylamine (TEA) or DIPEA (1.5 eq) | Scavenges HCl byproduct; prevents protonation of the amine. |

| Solvent | Ethanol (EtOH) or Acetonitrile (MeCN) | Polar aprotic (MeCN) accelerates rate; Protic (EtOH) is greener but slower. |

| Temperature | 60°C – Reflux | Activation energy requirement for SNAr. |

| Reaction Time | 2–4 Hours | Monitor via TLC/HPLC until SM < 1%. |

Step-by-Step Isolation Workflow

This workflow is designed to separate the lipophilic product from the polar salts and hydrolysis impurities without column chromatography (where possible).

-

Reaction Quench: Cool the reaction mixture to room temperature (20–25°C).

-

Solvent Exchange: Concentrate the reaction mixture under reduced pressure to remove the organic solvent (EtOH/MeCN). The residue will be a viscous orange/yellow oil or semi-solid.

-

Phase Partition:

-

Redissolve the residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

-

Wash with Water (2x) to remove triethylamine hydrochloride salts.

-

Critical Step: Wash with 10% Aqueous Na₂CO₃ . This converts any trace 2-hydroxy-3-nitropyridine impurity into its water-soluble phenolate salt, removing it from the organic layer.

-

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Crystallization (Self-Validating Step):

-

The crude material is often an oil. Induce crystallization by triturating with cold Hexane or Diisopropyl ether (IPE) .

-

If the product remains oily (common with ethoxyethyl chains), use it directly or purify via a short silica plug (eluting with 20% EtOAc/Hexane).

-

Figure 2: Isolation workflow emphasizing the alkaline wash to remove phenolic impurities.

Analytical Characterization & Validation

To ensure the "discovery" is valid, the isolated compound must meet specific analytical criteria.

Nuclear Magnetic Resonance (NMR)

The 1H NMR spectrum is diagnostic. The shift in the pyridine protons confirms substitution, and the ethoxyethyl chain provides a distinct pattern.

| Proton Environment | Approx. Shift (δ ppm) | Multiplicity | Diagnostic Note |

| Pyridine C6-H | 8.4 – 8.5 | Doublet of doublets | Deshielded by ring nitrogen. |

| Pyridine C4-H | 8.1 – 8.2 | Doublet of doublets | Deshielded by nitro group. |

| Pyridine C5-H | 6.7 – 6.9 | Doublet of doublets | Shielded; coupling to C4/C6. |

| NH (Amine) | 8.0 – 8.5 | Broad Singlet | Exchangeable; confirms secondary amine. |

| -NH-CH₂- | 3.5 – 3.7 | Quartet/Multiplet | Adjacent to nitrogen. |

| -O-CH₂- (Ethyl) | 3.4 – 3.6 | Quartet | Ether linkage. |

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Parent Ion [M+H]⁺: Calculated based on formula C₉H₁₃N₃O₃.

-

MW = 211.22 g/mol .

-

Observed [M+H]⁺ = 212.2 m/z.

-

-

Purity Criteria: >95% by UV (254 nm) is required for the subsequent reduction step (hydrogenation).

Downstream Application: The "Why"

The isolation of this compound is rarely the endpoint. It is the immediate precursor to the diamine , which is cyclized to form the Imidazo[4,5-b]pyridine core.

-

Reduction: The 3-nitro group is reduced (H₂/Pd-C or Fe/NH₄Cl) to a primary amine.

-

Cyclization: The resulting vicinal diamine reacts with formic acid, triethyl orthoformate, or CDI to close the imidazole ring.

Reference Context: This pathway is analogous to the synthesis of various kinase inhibitors where the N1 or N3 position of the imidazopyridine requires a specific alkyl chain introduced before cyclization [1, 2].

Safety and Handling

-

Energetics: Nitropyridines are energetic compounds. While this specific derivative is generally stable, Differential Scanning Calorimetry (DSC) should be performed before scaling above 100g to determine the onset of decomposition.

-

Toxicity: Aminopyridines can be toxic and skin sensitizers.[1] Handle with double nitrile gloves.

-

Waste: Aqueous washes containing nitropyridine hydrolysis products must be segregated as hazardous organic waste.

References

-

Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012).[2] Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Letters, 14(7), 1761–1767. Link

-

Jabri, Z., et al. (2022). New Imidazo[4,5-b]pyridine Derivatives: Synthesis, Crystal Structures, Hirshfeld Surface Analysis. Journal of Chemical Technology and Metallurgy, 57(2), 263-272. Link

-

Bakke, J. M., & Svensen, H. (1999).[3] The Synthesis of 3-Nitropyridine Compounds. Acta Chemica Scandinavica, 53, 141.[3] Link

-

Fisher Scientific. (2021). Safety Data Sheet: 3-Amino-2-nitropyridine (Analogous Safety Data). Link

Sources

Technical Whitepaper: Characterization and Synthesis of N-(2-Ethoxyethyl)-3-nitropyridin-2-amine

CAS: 118705-43-4 Document Type: Technical Guide & Experimental Protocol Version: 2.0 (Internal Research Standard)

Executive Summary

N-(2-Ethoxyethyl)-3-nitropyridin-2-amine (CAS 118705-43-4) is a critical heterocyclic building block, primarily utilized as a precursor in the synthesis of imidazo[4,5-b]pyridines . These fused ring systems serve as privileged scaffolds in medicinal chemistry, forming the core of various kinase inhibitors (e.g., Aurora, KDR) and GPCR ligands.

This guide provides a comprehensive technical analysis of the compound, detailing its synthesis via nucleophilic aromatic substitution (

Part 1: Chemical Identity & Physiochemical Profile

The compound is an unsymmetrical ether-amine derivative of 3-nitropyridine. The nitro group at the C3 position is electronically significant, activating the C2 position for substitution and serving as a latent amino group for future cyclization.

Datasheet: Physiochemical Properties

| Property | Specification | Notes |

| IUPAC Name | This compound | |

| Molecular Formula | ||

| Molecular Weight | 211.22 g/mol | |

| Appearance | Yellow to Orange Crystalline Solid | Typical of nitro-aminopyridines due to |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor solubility in water; moderate in hexanes. |

| pKa (Calculated) | Base: ~3.5 (Pyridine N) | The nitro group significantly reduces basicity of the ring nitrogen. |

| LogP (Predicted) | ~1.8 - 2.1 | Lipophilic enough for cell permeability; polar enough for solution chemistry. |

| H-Bond Donors | 1 (NH) | |

| H-Bond Acceptors | 4 (NO2, Ether O, Pyridine N) |

Part 2: Synthetic Pathway & Mechanism

The synthesis of CAS 118705-43-4 relies on the high electrophilicity of 2-chloro-3-nitropyridine . The reaction proceeds via an

Mechanistic Insight[1][2][3]

-

Activation: The electron-withdrawing nitro group (-NO2) at the C3 position and the ring nitrogen (N1) withdraw electron density from the C2 carbon.

-

Addition: The primary amine of 2-ethoxyethylamine attacks the C2 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

-

Elimination: The chloride ion is ejected, restoring aromaticity and yielding the product.

Visualization: Synthesis & Mechanism

The following diagram outlines the reaction flow and the critical intermediate state.

Figure 1:

Part 3: Experimental Protocol (Self-Validating)

Safety Warning: 3-Nitropyridines can be energetic. Perform all reactions behind a blast shield. Pyridine derivatives are potential irritants; use double-gloving (nitrile).

Reagents

-

Substrate: 2-Chloro-3-nitropyridine (1.0 eq)

-

Nucleophile: 2-Ethoxyethylamine (1.1 eq)

-

Base: Triethylamine (TEA) or DIPEA (1.5 eq) to scavenge HCl.

-

Solvent: Ethanol (EtOH) or Acetonitrile (MeCN).

Step-by-Step Methodology

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-nitropyridine (e.g., 5.0 g) in Ethanol (50 mL). The solution will be pale yellow.

-

Addition: Add Triethylamine (1.5 eq) followed by the dropwise addition of 2-ethoxyethylamine (1.1 eq).

-

Observation: A color change to deep yellow/orange indicates the formation of the amine product (conjugation extension).

-

Exotherm Check: The reaction is mildly exothermic. Monitor internal temp; keep < 40°C during addition.

-

-

Reaction: Heat to reflux (approx. 78°C) for 2–4 hours.

-

Validation: Monitor by TLC (System: 30% EtOAc in Hexanes). Starting material (Rf ~0.6) should disappear; Product (Rf ~0.4) will appear as a bright yellow spot.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Concentrate under reduced pressure to remove Ethanol.

-

Resuspend residue in Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) to remove triethylammonium chloride salts.

-

Wash organic layer with Brine (50 mL), dry over

, and filter.

-

-

Purification:

-

Preferred: Recrystallization from hot Ethanol or Ethanol/Heptane mixture.

-

Alternative: Flash column chromatography (Gradient: 0-40% EtOAc/Hexanes).

-

Part 4: Characterization Logic

To certify the identity of CAS 118705-43-4, the following spectral features must be present. The absence of the Chlorine isotope pattern in MS and the presence of the ethyl ether signals in NMR are the primary validation points.

Proton NMR ( H NMR, 400 MHz, )

| Chemical Shift ( | Multiplicity | Integration | Assignment | Interpretation |

| 8.50 | Doublet (dd) | 1H | Py-H6 | Deshielded by ring Nitrogen. |

| 8.45 | Doublet (dd) | 1H | Py-H4 | Deshielded by Nitro group (ortho). |

| 8.30 | Broad Singlet | 1H | NH | Exchangeable amine proton (distinctive yellow color source). |

| 6.75 | Doublet of Doublets | 1H | Py-H5 | Shielded relative to H4/H6. |

| 3.85 | Triplet | 2H | Protons adjacent to NH. | |

| 3.65 | Triplet | 2H | Protons adjacent to Ether Oxygen. | |

| 3.55 | Quartet | 2H | Methylene of the ethyl group. | |

| 1.25 | Triplet | 3H | Methyl terminal. |

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI Positive (+).

-

Expected Mass:

. -

Validation: Look for the absence of the M+2 peak characteristic of the starting material (Chlorine isotope

is ~33% of

Part 5: Downstream Applications (Drug Discovery)

The primary value of CAS 118705-43-4 lies in its reduction to the 2,3-diaminopyridine derivative. This "ortho-diamine" is the obligate precursor for closing the imidazole ring to form Imidazo[4,5-b]pyridines .

Workflow: From Intermediate to Scaffold

-

Reduction: The nitro group is reduced (using

or -

Cyclization: The resulting diamine reacts with a carboxylic acid, aldehyde, or orthoester to close the ring.

-

Target: This scaffold is ubiquitous in ATP-competitive kinase inhibitors (e.g., targeting KDR/VEGFR2).

Figure 2: Strategic utility of CAS 118705-43-4 in generating privileged medicinal chemistry scaffolds.

References

-

PubChem Compound Summary. (n.d.). 2-Nitropyridin-3-amine and related derivatives. National Center for Biotechnology Information. Retrieved from [Link]

-

Bilodeau, M. T., et al. (2004).[1] "The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase."[1] Bioorganic & Medicinal Chemistry Letters, 14(11), 2941-2945.[1] (Demonstrates the utility of 2-aminopyridine scaffolds in kinase inhibition). Retrieved from [Link]

-

Bastrakov, M., & Starosotnikov, A. (2022).[2] "Nitropyridines in the Synthesis of Bioactive Molecules." Pharmaceuticals, 15(6), 705. (Review of nitropyridine reactivity and

mechanisms). Retrieved from [Link] -

Google Patents. (n.d.). Preparation method of 2-chloro-3-aminopyridine and derivatives. CN102532010B. (Provides industrial context for handling 2-chloro-3-nitropyridine).[3][4] Retrieved from

Sources

- 1. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 3. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

Methodological & Application

The Strategic Utility of N-(2-Ethoxyethyl)-3-nitropyridin-2-amine as a Versatile Synthetic Intermediate

Abstract

This technical guide delineates the synthesis, characterization, and strategic application of N-(2-Ethoxyethyl)-3-nitropyridin-2-amine as a pivotal intermediate in contemporary organic synthesis. The unique trifecta of functionalities—a secondary amine, a nitro group, and a pyridine core—renders this molecule a highly adaptable scaffold for the construction of complex heterocyclic systems. We present detailed, field-proven protocols for its synthesis via nucleophilic aromatic substitution, its subsequent transformation through nitro group reduction, and its ultimate application in the synthesis of fused bicyclic heterocycles, such as imidazo[4,5-b]pyridines, which are of significant interest in medicinal chemistry.[1][2] This document is intended to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively leverage this versatile intermediate in their synthetic endeavors.

Introduction: The Architectural Value of a Polysubstituted Pyridine

The pyridine moiety is a privileged scaffold in drug design, with a significant percentage of FDA-approved nitrogen-heterocyclic drugs featuring this core structure.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of physicochemical properties and biological activity. This compound is a prime example of a highly functionalized building block, offering multiple, orthogonally reactive sites for molecular elaboration.

The presence of the 3-nitro group significantly influences the electronic character of the pyridine ring, activating the 2-position for nucleophilic attack and serving as a precursor to a crucial amino group. The N-(2-ethoxyethyl) substituent provides a handle for modulating solubility and can engage in further chemical transformations. The primary utility of this intermediate lies in its role as a precursor to N1-(2-ethoxyethyl)pyridine-2,3-diamine, a key component for the synthesis of various fused heterocyclic systems with demonstrated therapeutic potential.

Synthesis of this compound

The synthesis of the title compound is most reliably achieved through the N-alkylation of commercially available 2-amino-3-nitropyridine. This nucleophilic substitution reaction proceeds by the displacement of a suitable leaving group on a 2-ethoxyethyl electrophile by the amino group of the pyridine.

Mechanistic Rationale

The reaction follows a classical SN2 mechanism, where the lone pair of electrons on the nitrogen atom of 2-amino-3-nitropyridine attacks the electrophilic carbon of the 2-ethoxyethyl halide, displacing the halide ion. The use of a non-nucleophilic base is critical to neutralize the hydrohalic acid generated during the reaction, thus preventing the protonation and deactivation of the starting amine.

Diagram 1: Synthetic Workflow for this compound

Caption: Synthetic route to the title compound.

Detailed Experimental Protocol

Materials:

-

2-Amino-3-nitropyridine (1.0 eq)

-

2-Bromoethoxyethane (1.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Brine

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

To a dry round-bottom flask, add 2-amino-3-nitropyridine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous acetonitrile to the flask to create a stirrable suspension.

-

To this suspension, add 2-bromoethoxyethane (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 50 °C and maintain for 18 hours with vigorous stirring.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford this compound as a solid.

Table 1: Expected Product Characterization

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃N₃O₃ |

| Molecular Weight | 211.22 g/mol |

| Appearance | Yellow to orange solid |

| Purity (by HPLC) | >95% |

Application as a Precursor to N1-(2-ethoxyethyl)pyridine-2,3-diamine

The most significant application of this compound is its conversion to the corresponding 2,3-diaminopyridine derivative via the reduction of the nitro group. This transformation unlocks a versatile building block for the synthesis of various fused heterocyclic systems.

Rationale for Nitro Group Reduction

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis.[3] Several methods are available, with catalytic hydrogenation being a common and clean choice.[4] For substrates containing other reducible functional groups or where catalytic hydrogenation is not feasible, chemical reduction methods using metals in acidic media (e.g., Fe, SnCl₂) are effective alternatives.[4]

Diagram 2: Transformation to the Diamine Intermediate

Caption: Reduction of the nitro group.

Detailed Experimental Protocol (Catalytic Hydrogenation)

Materials:

-

This compound (1.0 eq)

-

Palladium on carbon (10% Pd/C, 5-10 mol%)

-

Ethanol

-

Hydrogen gas (H₂)

Equipment:

-

Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

-

Reaction vessel suitable for hydrogenation

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

In a suitable reaction vessel, dissolve this compound (1.0 eq) in ethanol.

-

Carefully add 10% Pd/C (5-10 mol%) to the solution.

-

Seal the reaction vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 50 psi) and stir or shake the mixture at room temperature.

-

Monitor the reaction by TLC or by monitoring hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with ethanol.

-

Combine the filtrates and concentrate under reduced pressure to yield N1-(2-ethoxyethyl)pyridine-2,3-diamine. This product is often used in the next step without further purification.

Application in the Synthesis of Imidazo[4,5-b]pyridines

The resulting N1-(2-ethoxyethyl)pyridine-2,3-diamine is a valuable precursor for the synthesis of imidazo[4,5-b]pyridines, a class of compounds with a wide range of biological activities.[5][6] The cyclization of the diamine with a one-carbon synthon, such as an aldehyde, leads to the formation of the fused imidazole ring.

Mechanistic Considerations

The reaction proceeds via the initial formation of a Schiff base between the more nucleophilic 2-amino group and the aldehyde. This is followed by an intramolecular cyclization and subsequent aromatization (often via oxidation) to yield the final imidazo[4,5-b]pyridine product.

Diagram 3: Cyclization to Imidazo[4,5-b]pyridine

Caption: Synthesis of the fused heterocycle.

General Experimental Protocol

Materials:

-

N1-(2-Ethoxyethyl)pyridine-2,3-diamine (1.0 eq)

-

A suitable aldehyde (e.g., benzaldehyde, 1.1 eq)

-

Ethanol

-

Acid catalyst (e.g., acetic acid, catalytic amount)

-

Oxidizing agent (e.g., air, or a mild chemical oxidant)

Procedure:

-

Dissolve N1-(2-ethoxyethyl)pyridine-2,3-diamine (1.0 eq) in ethanol in a round-bottom flask.

-

Add the aldehyde (1.1 eq) and a catalytic amount of acetic acid.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion of the cyclization, cool the reaction mixture.

-

If oxidation has not occurred spontaneously, an oxidizing agent may be added, or air can be bubbled through the solution.

-

Concentrate the reaction mixture in vacuo.

-

The crude product can be purified by crystallization or column chromatography to yield the desired substituted imidazo[4,5-b]pyridine.

Safety and Handling

-

This compound and its precursors should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

The synthesis and subsequent reactions should be performed in a well-ventilated fume hood.

-

Nitroaromatic compounds are potentially toxic and should be handled with care.

-

Catalytic hydrogenation involves flammable hydrogen gas and should only be performed by trained personnel using appropriate equipment.

Conclusion

This compound is a strategically designed synthetic intermediate that provides a reliable and versatile route to highly functionalized diaminopyridines. These, in turn, serve as key building blocks for the construction of medicinally relevant fused heterocyclic scaffolds such as imidazo[4,5-b]pyridines. The protocols outlined in this guide are robust and scalable, offering researchers a clear pathway to access these valuable molecular architectures.

References

-

Bastrakov, M., & Starosotnikov, A. (2022). Recent progress in the synthesis of Drugs and bioactive molecules incorporating nitro(het)arene core. Pharmaceuticals, 15(705). Available at: [Link]

- Smith, A. B., et al. (2013). Synthesis of 3-Substituted 2-Aminopyridines via Displacement of 3-Fluoro-2-nitropyridine. Synlett, 24(10), 1235-1238.

-

ResearchGate. (n.d.). Selective reduction of the nitro group in 2-amino-3,5-dintropyridines... Retrieved from [Link]

- Jia, Z. J., et al. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)

- Bakke, J. M. (2001). Synthesis and Functionalization of 3-Nitropyridines. Doctoral dissertation, Norwegian University of Science and Technology.

- Zecchini, G. P., Torrini, I., & Paradisi, M. P. (1985). A new route to N2- and N3-substituted-2,3-diaminopyridines. Synthesis of 1- and 3-alkoxycarbonyl-v-triazolo[4,5-b]pyridines. Journal of Heterocyclic Chemistry, 22(2), 439-443.

- Bakke, J. M., Ranes, E., Riha, J., & Svensen, H. (1999). The Synthesis of β-nitropyridine compounds. Acta Chemica Scandinavica, 53, 141-144.

- Bergman, J., & Tilstam, U. (1986).

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of pyrido [2,3-d] pyrimidine diamine derivative. Retrieved from [Link]

-

Li, Y., et al. (2022). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances, 12(23), 14643-14647. Available at: [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

DiMauro, E. F., & Kennedy, J. M. (2007). Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. The Journal of Organic Chemistry, 72(3), 1013–1016. Available at: [Link]

-

Alcaide, B., Almendros, P., & Alonso, J. M. (2011). A practical two-step synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines. Chemical Communications, 47(19), 5575–5577. Available at: [Link]

-

Fu, P. P., et al. (2018). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Journal of Environmental Science and Health, Part C, 36(1), 1-50. Available at: [Link]

- Google Patents. (n.d.). US4024184A - Preparation of N-(2-alkoxyethyl)alkanamides and 2-alkoxyethyl amines from 2-oxazolines.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

- Gawande, M. B., et al. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.

-

de F. S. F. B. da Silva, J., et al. (2023). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 8(48), 45480–45508. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Functionalization Strategies for N-(2-Ethoxyethyl)-3-nitropyridin-2-amine

The following Application Note and Protocol Guide is designed for researchers utilizing N-(2-Ethoxyethyl)-3-nitropyridin-2-amine as a scaffold in medicinal chemistry and heterocycle synthesis.

Application Note & Technical Protocol Series

Introduction & Reactivity Profile

This compound is a "push-pull" pyridine scaffold characterized by the juxtaposition of a strong electron-donating group (secondary amine) and a strong electron-withdrawing group (nitro) on the pyridine ring. This electronic arrangement creates specific vectors for functionalization that are highly valuable in drug discovery, particularly for synthesizing imidazo[4,5-b]pyridine derivatives—a privileged structure in oncology and kinase inhibitor research.

Core Reactivity Analysis[1]

-

The 3-Nitro Group: Serves as a "masked" amine. Its primary utility lies in reduction to the 3-amino derivative, enabling the formation of the imidazole ring.

-

The C-5 Position: This is the "sweet spot" for Electrophilic Aromatic Substitution (EAS). The 2-amino group directs para (to C-5), and the 3-nitro group directs meta (also to C-5). This cooperative directing effect makes C-5 highly amenable to halogenation.

-

The N-(2-Ethoxyethyl) Tail: Provides solubility and a pre-installed functional handle. In the final imidazopyridine fused system, this group occupies the N3-position, a site often critical for hydrophobic pocket binding in protein targets.

Master Functionalization Workflow

The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.

Figure 1: Divergent synthesis map showing the two primary activation vectors: Nitro reduction (Path A) and C-5 Halogenation (Path B).

Protocol Module A: Nitro Reduction & Cyclization

Objective: Synthesis of the 3-(2-ethoxyethyl)-3H-imidazo[4,5-b]pyridine core. Mechanism: The 3-nitro group is reduced to a primary amine. The resulting vicinal diamine (one primary, one secondary) reacts with a carbon electrophile (orthoester or aldehyde) to close the imidazole ring.

Step 1: Chemoselective Nitro Reduction

While catalytic hydrogenation (

Reagents:

-

Parent Scaffold: 1.0 equiv

-

Iron Powder (325 mesh): 5.0 equiv

-

Ammonium Chloride (

): 5.0 equiv -

Solvent: Ethanol/Water (4:1 v/v)

Procedure:

-

Dissolve the substrate in Ethanol/Water (4:1) in a round-bottom flask.

-

Add

and Iron powder. -

Heat the suspension to reflux (80°C) with vigorous stirring.

-

Monitor: Reaction is typically complete in 1–2 hours. The yellow nitro compound will fade to a colorless or pale brown amine.

-

Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Concentrate the filtrate. Partition between EtOAc and saturated

. Dry organic layer ( -